

# An In-depth Technical Guide on the Solubility and Stability of Fluconazole

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## Compound of Interest

Compound Name: *Fluconazole mesylate*

Cat. No.: *B1139313*

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Disclaimer: This technical guide provides comprehensive information on the solubility and stability of fluconazole. While the request specified **fluconazole mesylate**, extensive literature searches did not yield specific quantitative solubility and stability data for the mesylate salt form. The data and protocols presented herein pertain to fluconazole base. The physicochemical properties of a drug can be influenced by its salt form; therefore, some variation in solubility and stability may be expected for **fluconazole mesylate**.

## Introduction

Fluconazole is a broad-spectrum triazole antifungal agent widely used in the treatment of systemic and superficial fungal infections. Its efficacy and safety profile have established it as a cornerstone in antifungal therapy. A thorough understanding of its solubility and stability is paramount for researchers, scientists, and drug development professionals in the formulation of effective and stable dosage forms. This guide provides a detailed overview of the solubility of fluconazole in various solvents and its stability under different stress conditions, supported by experimental protocols and graphical representations of key pathways and workflows.

## Core Physicochemical Properties of Fluconazole

Fluconazole is a white crystalline powder. Key physicochemical properties are summarized in the table below.

Property	Value	Reference(s)
Chemical Name	2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol	<a href="#">[1]</a>
Molecular Formula	C <sub>13</sub> H <sub>12</sub> F <sub>2</sub> N <sub>6</sub> O	<a href="#">[2]</a>
Molecular Weight	306.27 g/mol	<a href="#">[2]</a>
Melting Point	138-140 °C	<a href="#">[3]</a>
pKa	2.03	<a href="#">[4]</a>
Log P	0.5	<a href="#">[4]</a>

## Solubility of Fluconazole

The solubility of a drug substance is a critical determinant of its bioavailability. Fluconazole is described as being slightly soluble in water.[\[1\]](#)[\[3\]](#)

## Solubility in Various Solvents

The solubility of fluconazole has been determined in a range of organic solvents and aqueous media.

Solvent	Solubility (mg/mL)	Temperature (°C)	Reference(s)
Water	1	Not Specified	[3]
PBS (pH 7.2)	~0.2	Not Specified	[2][5]
Ethanol	20	Not Specified	[2][5]
Ethanol	61	Not Specified	[3]
Ethanol	62 ± 0.8	25	[6]
Methanol	165 ± 0.12	25	[6]
DMSO	33	Not Specified	[2][5]
Dimethylformamide	16	Not Specified	[2][5]
Chloroform	68.5 ± 1.2	25	[6]
Acetone	64.8 ± 0.85	25	[6]
Simulated Tear Fluid	5 ± 0.45	25	[6]
Propylene Glycol	Soluble	Not Specified	[7]
Polyethylene Glycol	Soluble	Not Specified	[8][9]

## Experimental Protocol: Equilibrium Shake-Flask Method for Solubility Determination

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of fluconazole in a given solvent.

Materials:

- Fluconazole powder
- Solvent of interest (e.g., water, buffer, organic solvent)
- Glass vials with screw caps

- Orbital shaker or wrist-action shaker in a temperature-controlled environment
- Analytical balance
- Filtration device (e.g., syringe filters, 0.45 µm)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes

**Procedure:**

- Add an excess amount of fluconazole powder to a glass vial. The excess solid should be visually apparent.
- Add a known volume of the solvent to the vial.
- Seal the vial tightly to prevent solvent evaporation.
- Place the vial in a shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- After agitation, allow the vials to stand undisturbed to let the undissolved solids settle.
- Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed.
- Filter the sample through a 0.45 µm filter to remove any undissolved microparticles. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.
- Dilute the clear filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.
- Analyze the concentration of fluconazole in the diluted filtrate using a validated HPLC-UV or UV-Vis spectrophotometry method.
- Calculate the solubility of fluconazole in the solvent, taking into account the dilution factor.

## Stability of Fluconazole

Stability testing is crucial to ensure the quality, safety, and efficacy of a drug substance over its shelf life. Fluconazole has been subjected to forced degradation studies under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

## Forced Degradation Studies

Forced degradation studies help to identify potential degradation products and establish the degradation pathways of the drug.

Stress Condition	Conditions	Observation	Reference(s)
Acid Hydrolysis	0.1 M HCl, reflux for 6 hours	Stable (higher than 98% remaining)	
Base Hydrolysis	0.1 M NaOH, reflux for 6 hours	Stable (higher than 98% remaining)	
Oxidative Degradation	3% v/v H <sub>2</sub> O <sub>2</sub> , reflux for 6 hours	Degraded (10% decrease), possible degradation product formed	
Thermal Degradation	60°C, 60 days	Stable (higher than 98% remaining)	
Photodegradation	UVC (254 nm), 66 and 180 days	Degraded (10% decrease), possible degradation product formed	

## Experimental Protocol: Stability-Indicating HPLC Method for Forced Degradation Studies

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

Objective: To develop and validate an HPLC method to separate and quantify fluconazole from its degradation products under various stress conditions.

#### Materials and Instrumentation:

- Fluconazole reference standard and test sample
- HPLC system with a UV detector
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m)
- Mobile phase: Acetonitrile and water (or buffer) in a suitable ratio (e.g., 65:35 v/v)
- Forced degradation equipment (pH meter, reflux condenser, oven, UV chamber)
- Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H<sub>2</sub>O<sub>2</sub>)

#### Procedure:

##### 1. Preparation of Stock and Standard Solutions:

- Prepare a stock solution of fluconazole reference standard in a suitable solvent (e.g., mobile phase) at a concentration of 1 mg/mL.
- Prepare a series of working standard solutions by diluting the stock solution to obtain concentrations covering the desired analytical range.

##### 2. Forced Degradation Sample Preparation:

- Acid Hydrolysis: Dissolve fluconazole in 0.1 M HCl and reflux for a specified time (e.g., 6 hours). After cooling, neutralize the solution and dilute with the mobile phase to a suitable concentration.
- Base Hydrolysis: Dissolve fluconazole in 0.1 M NaOH and reflux for a specified time. After cooling, neutralize and dilute with the mobile phase.
- Oxidative Degradation: Dissolve fluconazole in a solution of hydrogen peroxide (e.g., 3% v/v) and keep at room temperature or reflux for a specified time. Dilute with the mobile phase.
- Thermal Degradation: Store solid fluconazole in an oven at a high temperature (e.g., 60°C) for a specified period. Dissolve the stressed solid in the mobile phase.
- Photodegradation: Expose solid fluconazole or a solution of fluconazole to UV light in a photostability chamber for a specified duration. Prepare a solution of the stressed sample in

the mobile phase.

### 3. Chromatographic Conditions:

- Column: C18, 250 mm x 4.6 mm, 5  $\mu$ m
- Mobile Phase: Acetonitrile:Water (65:35 v/v)
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 260 nm
- Injection Volume: 20  $\mu$ L
- Column Temperature: Ambient

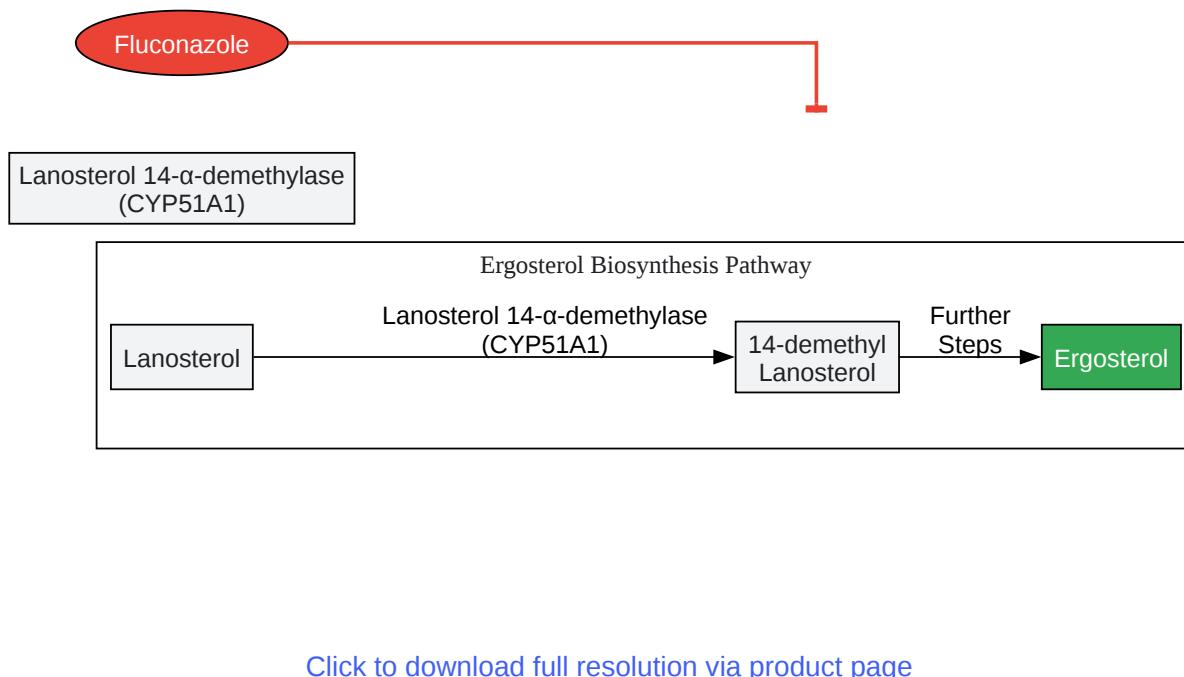
### 4. Analysis and Data Evaluation:

- Inject the prepared standard solutions to establish a calibration curve.
- Inject the unstressed and stressed samples.
- Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of fluconazole.
- The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peak.

## Visualizations

### Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Fluconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14- $\alpha$ -demethylase, which is a key enzyme in the ergosterol biosynthesis pathway. This leads to a depletion of ergosterol, a vital component of the fungal cell membrane, and an accumulation of toxic sterols.

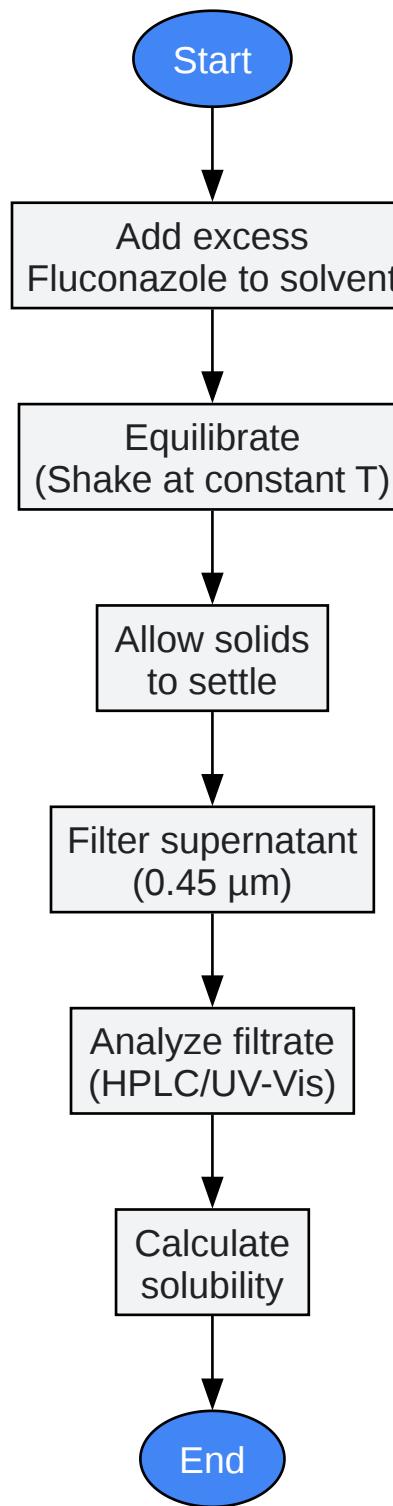


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Caption: Inhibition of the ergosterol biosynthesis pathway by fluconazole.

## Experimental Workflow: Solubility Determination by Shake-Flask Method

The following diagram illustrates the key steps involved in determining the solubility of a compound using the shake-flask method.

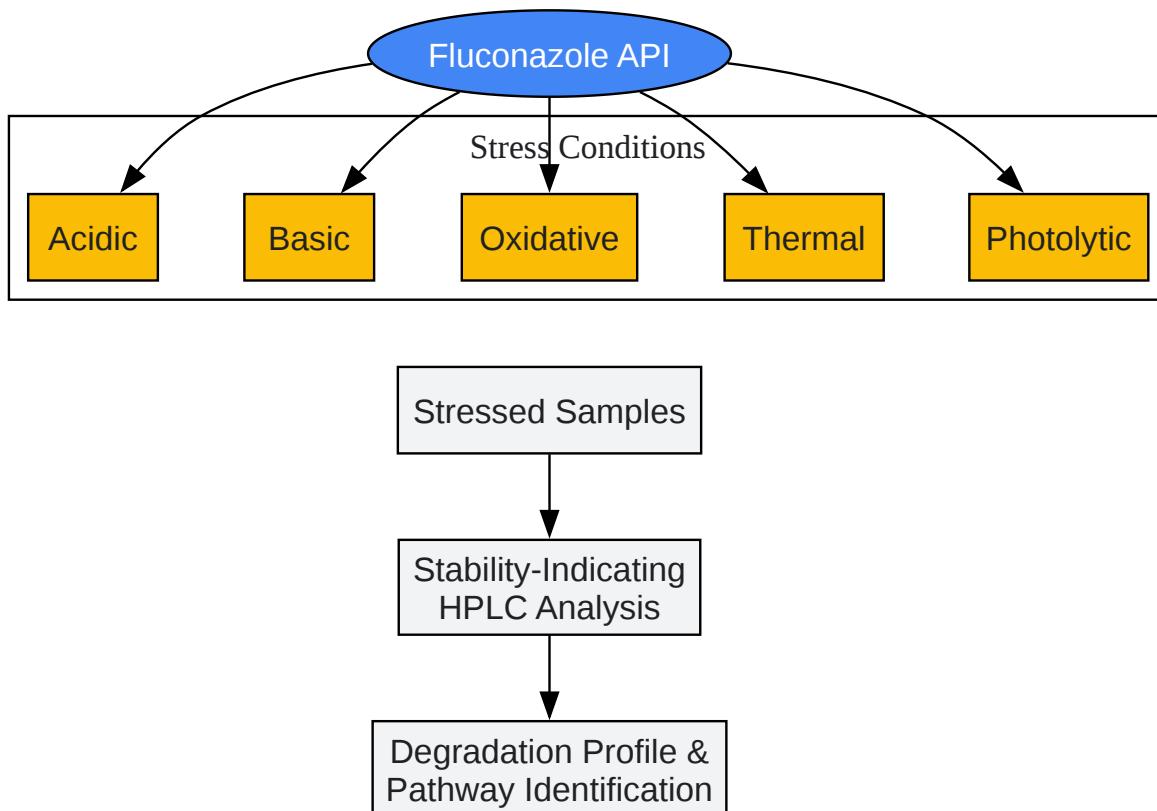


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Caption: Workflow for solubility determination using the shake-flask method.

## Logical Relationship: Forced Degradation Study

This diagram outlines the logical flow of a forced degradation study to assess the stability of a drug substance.



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Caption: Logical workflow for a forced degradation study of fluconazole.

## Conclusion

This technical guide has provided a comprehensive overview of the solubility and stability of fluconazole. The data presented, derived from various scientific sources, highlights the solubility of fluconazole in a range of solvents and its degradation profile under different stress conditions. The detailed experimental protocols for solubility determination and stability-indicating HPLC methods serve as a valuable resource for researchers and formulation scientists. While specific data for **fluconazole mesylate** remains elusive in the public domain, the information on the active moiety, fluconazole, provides a strong foundation for further investigation and development of its salt forms. It is recommended that specific solubility and

stability studies be conducted on **fluconazole mesylate** to fully characterize its properties for formulation development.

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